molecular formula C22H20N2O4S B2823236 2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine CAS No. 862793-53-1

2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine

Cat. No.: B2823236
CAS No.: 862793-53-1
M. Wt: 408.47
InChI Key: DATRELRAOYMALU-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine is a complex organic compound that features a furan ring, a phenylethyl group, and a tosylated oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and phenylethyl precursors, followed by the formation of the oxazole ring and subsequent tosylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, while the phenylethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-N-(1-phenylethyl)-4-methyloxazol-5-amine: Similar structure but with a methyl group instead of a tosyl group.

    2-(furan-2-yl)-N-(1-phenylethyl)-4-chloroxazol-5-amine: Contains a chlorine atom instead of a tosyl group.

Uniqueness

The presence of the tosyl group in 2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(1-phenylethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-10-12-18(13-11-15)29(25,26)22-21(23-16(2)17-7-4-3-5-8-17)28-20(24-22)19-9-6-14-27-19/h3-14,16,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATRELRAOYMALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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